1-Methyl-D-tryptophan

概要

説明

インドキシモドは、インドールアミン2,3-ジオキシゲナーゼ経路の低分子阻害剤です。この経路は必須アミノ酸であるトリプトファンの代謝に関与しており、免疫調節に重要な役割を果たしています。 インドキシモドは、特に化学療法や放射線療法などの他の治療法と組み合わせて、がん治療における潜在的な可能性が注目されています .

準備方法

合成経路と反応条件

インドキシモドの合成は、市販されている出発物質から始まり、いくつかのステップを必要とします。重要なステップとしては、通常、インドール環構造の形成、続いて目的の置換基を導入するための官能基化が挙げられます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を得るために最適化されます .

工業生産方法

インドキシモドの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために規模が拡大されます。 これには、大規模反応器、連続フロープロセス、厳しい品質管理対策の使用が含まれ、規制基準との整合性とコンプライアンスが確保されます .

化学反応の分析

反応の種類

インドキシモドは、次のようなさまざまな化学反応を起こします。

酸化: インドキシモドは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

還元: 還元反応は、インドキシモド分子の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります。 温度やpHなどの反応条件は、目的の結果を得るために注意深く制御されます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により脱ヒドロキシル化化合物が生成される可能性があります .

科学研究への応用

インドキシモドは、次のような幅広い科学研究用途があります。

化学: インドールアミン2,3-ジオキシゲナーゼ経路とそのトリプトファン代謝における役割を研究するためのツールとして使用されます。

生物学: 免疫細胞に対する影響とその免疫応答を調節する可能性について調査されています。

医学: 特に他の治療法と組み合わせて抗腫瘍免疫応答を強化するために、がん治療における治療薬として研究されています。

科学的研究の応用

Indoximod has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the indoleamine 2,3-dioxygenase pathway and its role in tryptophan metabolism.

Biology: Investigated for its effects on immune cells and its potential to modulate immune responses.

Medicine: Explored as a therapeutic agent in cancer treatment, particularly in combination with other therapies to enhance anti-tumor immune responses.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the indoleamine 2,3-dioxygenase pathway .

作用機序

インドキシモドは、トリプトファンをキヌレニンに分解する責任があるインドールアミン2,3-ジオキシゲナーゼ経路を阻害することでその効果を発揮します。この経路を阻害することにより、インドキシモドはトリプトファンの枯渇とキヌレニンの蓄積を防ぎ、それにより免疫抑制を逆転させます。 これにより、CD8+T細胞やナチュラルキラー細胞などの免疫細胞が活性化され、腫瘍細胞を標的に破壊することができます .

類似化合物の比較

類似化合物

エパカドスタット: 同様の作用機序を持つ別のインドールアミン2,3-ジオキシゲナーゼ阻害剤。

インドキシモドの独自性

インドキシモドは、トリプトファン模倣体として作用する能力がユニークであり、他の阻害剤と比較して免疫応答をより効果的に調節することができます。 その独自の作用機序と良好な安全性プロファイルは、がん治療における併用療法のための有望な候補としています .

類似化合物との比較

Similar Compounds

Epacadostat: Another indoleamine 2,3-dioxygenase inhibitor with a similar mechanism of action.

Navoximod: A compound that also targets the indoleamine 2,3-dioxygenase pathway but with distinct pharmacokinetic properties.

Uniqueness of Indoximod

Indoximod is unique in its ability to act as a tryptophan mimetic, which allows it to modulate the immune response more effectively compared to other inhibitors. Its distinct mechanism of action and favorable safety profile make it a promising candidate for combination therapies in cancer treatment .

特性

IUPAC Name |

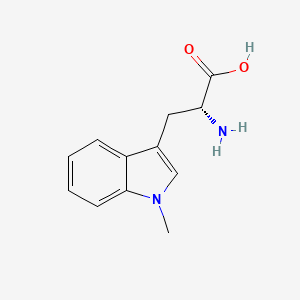

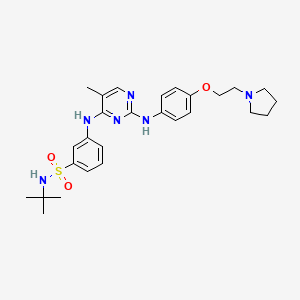

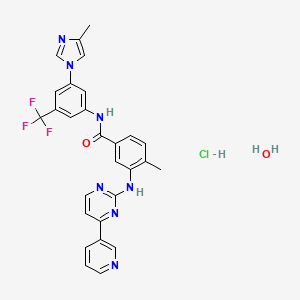

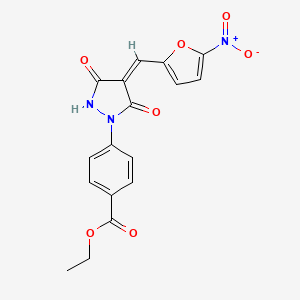

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911500 | |

| Record name | 1-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-83-4 | |

| Record name | Indoximod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoximod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-D-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indoximod (1-Methyl-D-tryptophan) exert its effects on the immune system?

A1: Unlike direct enzymatic inhibitors of IDO1, Indoximod does not directly inhibit IDO1 activity. Instead, it acts downstream of IDO1 by stimulating mTORC1 [, ]. This mechanism likely stems from Indoximod's ability to create an artificial tryptophan sufficiency signal in the context of low tryptophan concentrations, thus opposing the downstream effects of IDO1 activity [, ]. This indirect mechanism could potentially lower the risk of drug resistance commonly observed with selective IDO1 inhibitors [, ].

Q2: What is the role of the aryl hydrocarbon receptor (AhR) in Indoximod's mechanism of action?

A2: Indoximod influences the differentiation of CD4+ T cells by modulating AhR activity []. It achieves this by increasing the transcription of RORC while concurrently downregulating FOXP3 transcription [, ]. These transcriptional changes favor the differentiation of T cells towards IL-17-producing helper T cells while inhibiting the formation of regulatory T cells (Tregs) [, ].

Q3: Does Indoximod directly influence the expression of IDO1?

A3: Yes, studies have shown that Indoximod can downregulate IDO1 expression []. This downregulation was observed in both murine lymph node dendritic cells in vivo and human monocyte-derived dendritic cells in vitro []. The underlying mechanism of this downregulation appears to involve signaling through the AhR [].

Q4: What is the molecular formula and weight of Indoximod?

A4: The molecular formula of Indoximod is C11H12N2O2, and its molecular weight is 204.23 g/mol.

Q5: Are there any studies on the material compatibility, stability under various conditions, or catalytic properties of Indoximod?

A5: The provided research abstracts primarily focus on the biological activity and clinical application of Indoximod as an IDO pathway inhibitor. As a result, information regarding its material compatibility, stability under various conditions, or potential catalytic properties is not available within these research articles.

Q6: Are there any reported studies using computational chemistry and modeling techniques or exploring the SAR of Indoximod?

A6: The provided research abstracts do not offer detailed information on computational studies or specific SAR investigations related to Indoximod.

Q7: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Indoximod?

A7: One study explored the development of a cholesterol-conjugated Indoximod prodrug incorporated into a liposomal carrier []. This formulation aimed to improve the pharmacokinetics and targeted delivery of Indoximod for enhanced chemo-immunotherapy in solid tumor models [].

Q8: Are there any reported studies or data regarding the SHE regulations compliance of Indoximod?

A8: The provided research abstracts do not mention specific details regarding the SHE regulations compliance of Indoximod.

Q9: What is the pharmacokinetic profile of Indoximod?

A9: Indoximod exhibits dose-dependent oral bioavailability, with plasma concentration plateauing above 1200 mg []. At a dose of 2000 mg twice daily, the maximum plasma concentration (Cmax) reaches approximately 12 μM, occurring at 2.9 hours post-administration, with a half-life of 10.5 hours [].

Q10: Are there any pharmacodynamic markers associated with Indoximod treatment?

A10: Clinical trials have identified an increase in C-reactive protein (CRP) levels across multiple dose levels of Indoximod, suggesting its potential as a pharmacodynamic marker []. Another study identified the elevation of non-classical monocytes (nc-Monos) in the peripheral blood of pediatric brain tumor patients treated with Indoximod-based therapy []. This elevation was observed within the first three treatment cycles and was found to be predictive of subsequent overall survival [].

Q11: What types of cancer have shown promising results in preclinical models when treated with Indoximod?

A11: Preclinical models utilizing Indoximod have shown promising results against various cancer types, including breast cancer [, , ], melanoma [, , ], pancreatic cancer [], colon cancer [], and renal cancer [].

Q12: What is the efficacy of Indoximod in combination with other therapies in preclinical models?

A12: Preclinical studies have demonstrated synergistic antitumor effects when Indoximod is combined with various therapies. These include:

- Chemotherapy: Indoximod enhances the efficacy of chemotherapeutic agents like taxanes [, , ], docetaxel [], and gemcitabine/nab-paclitaxel [].

- Radiation therapy: Combination therapy with Indoximod and radiation therapy shows promise in preclinical models of brain tumors [, ] and other solid tumors [].

- Immune checkpoint inhibitors: Indoximod demonstrates synergistic antitumor effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies (e.g., pembrolizumab, nivolumab) [, , , ] and anti-CTLA-4 antibodies [].

- Vaccines: Indoximod enhances the efficacy of antitumor vaccines, particularly when combined with immune checkpoint inhibitors [, ].

Q13: What are the key findings from clinical trials investigating Indoximod in cancer treatment?

A13: Several clinical trials have been conducted to evaluate Indoximod in various cancer types. Some key findings include:

- Brain Tumors: In a Phase 1 trial for recurrent pediatric brain tumors and newly diagnosed DIPG, Indoximod was well-tolerated and demonstrated encouraging anti-tumor activity [, , ].

- Acute Myeloid Leukemia (AML): A Phase 1 trial combining Indoximod with standard induction chemotherapy showed a high rate of complete remission and minimal residual disease negativity in newly diagnosed AML patients [].

- Melanoma: A Phase II trial combining Indoximod with pembrolizumab showed a promising objective response rate in patients with advanced melanoma [].

- Breast Cancer: While a Phase II trial of Indoximod with taxane chemotherapy in metastatic breast cancer did not meet its primary endpoint of progression-free survival, an exploratory analysis suggested potential benefits in patients with high IDO expression [].

Q14: Are there any published studies exploring the resistance mechanisms, cross-resistance profiles, toxicology and safety data, or drug delivery and targeting strategies specific to Indoximod?

A14: The provided research abstracts do not provide information on resistance mechanisms, cross-resistance profiles, detailed toxicology data beyond reported adverse events, or specific drug delivery and targeting strategies related to Indoximod beyond the liposomal formulation mentioned previously.

Q15: What are the potential biomarkers associated with Indoximod's mechanism of action or its efficacy?

A15: Research suggests several potential biomarkers for Indoximod:

- IDO1 Expression: High IDO1 expression in tumor tissue has been investigated as a potential predictive biomarker for Indoximod efficacy, particularly in breast cancer [].

- Immune Correlates: Changes in immune cell populations and function, such as increased T cell activation and decreased Treg suppression, are being investigated as potential biomarkers of response to Indoximod treatment [, ].

- Inflammatory Markers: Increased CRP levels have been observed in patients treated with Indoximod, suggesting its potential as a pharmacodynamic marker [].

- Non-classical Monocytes: Elevated levels of nc-Monos in the peripheral blood during Indoximod treatment have been associated with improved survival in pediatric brain tumor patients [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)